molecular formula C16H12FN3OS2 B2968449 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 394230-22-9

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2968449
CAS No.: 394230-22-9
M. Wt: 345.41
InChI Key: UUADRDNGQUIVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound with significant scientific interest due to its unique structure and properties. The presence of both thiadiazole and phenylthio groups in its molecular structure imparts distinctive chemical behaviors and reactivities that make it a valuable subject for research in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, one common approach involves the cyclization of thiosemicarbazide derivatives with corresponding aryl halides under controlled conditions. The reaction typically proceeds in the presence of a suitable base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors, automated processes, and precise control of temperature and pressure to ensure high yields and purity. The choice of solvents, catalysts, and purification techniques is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Under oxidative conditions, the sulfur atom in the thiadiazole ring can be targeted, leading to various oxidation products.

  • Reduction: Reductive reactions can be employed to modify the thiadiazole ring or other functional groups in the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Reduced thiadiazole derivatives.

  • Substitution Products: Halogenated or alkylated aromatic rings.

Scientific Research Applications

Chemistry: N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is used as a building block for the synthesis of more complex molecules

Biology: The compound's biological activity is of great interest. It has been studied for its potential antimicrobial, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, due to its ability to interact with biological targets at the molecular level.

Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various physiological responses. The phenylthio group may enhance the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole

  • 2-(4-Fluorophenyl)-5-mercapto-1,3,4-thiadiazole

  • N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

These compounds share the thiadiazole core structure but differ in their substituents, resulting in variations in their chemical and biological properties

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUADRDNGQUIVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.